![molecular formula C11H8F3N3 B1391831 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine CAS No. 1215073-83-8](/img/structure/B1391831.png)
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Overview
Description
“6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” is an organic compound with the CAS Number: 1215073-83-8 . Its IUPAC name is 6-[4-(trifluoromethyl)phenyl]-3-pyridazinylamine . The compound has a molecular weight of 239.2 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine”, has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” can be represented by the InChI code: 1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17) .Physical And Chemical Properties Analysis
The compound has a storage temperature of 28°C .Scientific Research Applications
Cardiovascular Drugs
Pyridazinone derivatives were initially exploited in the search for cardiovascular drugs . They have been found to possess antihypertensive properties .
Agrochemicals
Pyridazinone derivatives have also been used in agrochemicals . The trifluoromethyl group in the compound could potentially enhance its effectiveness in this application.
Antimicrobial Activity
A substantial number of pyridazinones have been reported to possess antimicrobial properties . This suggests that “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” could potentially be used in the development of new antimicrobial agents.
Antitubercular Activity
Some pyridazinones have shown antitubercular activity . This indicates a potential application of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” in the treatment of tuberculosis.
Analgesic Properties
Pyridazinones have been found to have analgesic properties . This suggests that “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” could potentially be used in pain management.
Anti-inflammatory Activity
Pyridazinones have demonstrated anti-inflammatory activity . This indicates a potential application of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” in the treatment of inflammatory conditions.
Antidiabetic Activity
Some pyridazinones have shown antidiabetic activity . This suggests a potential application of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” in the treatment of diabetes.
Anticancer Activity
Pyridazinones have demonstrated anticancer properties . This indicates a potential application of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” in cancer treatment.
properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPJWDPMTMDLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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